molecular formula C13H3ClN4O B8647747 9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 6-chloro-9-oxo-

9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 6-chloro-9-oxo-

Cat. No.: B8647747
M. Wt: 266.64 g/mol
InChI Key: IBSONLFSAQBRCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 6-chloro-9-oxo- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of an indeno-pyrazine core, which is further functionalized with cyano and chloro groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 6-chloro-9-oxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of solvents, catalysts, and reaction conditions is crucial to achieve efficient and cost-effective synthesis .

Chemical Reactions Analysis

Types of Reactions

9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 6-chloro-9-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of 9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 6-chloro-9-oxo- involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of ubiquitin-specific proteases, preventing the deubiquitination of protein substrates. This interaction disrupts protein degradation pathways, leading to potential therapeutic effects . The compound’s electronic properties also play a role in its function in organic electronics, where it facilitates charge transfer and improves device performance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both cyano and chloro groups in 9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 6-chloro-9-oxo- enhances its reactivity and makes it a more versatile compound compared to its analogs. These functional groups contribute to its strong electron-withdrawing properties, making it particularly useful in the development of high-performance organic electronic materials .

Properties

Molecular Formula

C13H3ClN4O

Molecular Weight

266.64 g/mol

IUPAC Name

6-chloro-9-oxoindeno[1,2-b]pyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C13H3ClN4O/c14-6-1-2-7-8(3-6)11-12(13(7)19)18-10(5-16)9(4-15)17-11/h1-3H

InChI Key

IBSONLFSAQBRCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=NC(=C(N=C3C2=O)C#N)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-chloro-1-indanone (1.05 g, 6.28 mmol) and N-bromosuccinimide (2.23 g, 12.56 mmol) in DMSO (25 ml) was stirred overnight at 40° C. and 5 h at 80° C. under vacuum. Water (125 ml) was added and the mixture was extracted with CH2Cl2 (25 ml). The aqueous phase was saturated with brine and solid NaCl and extracted with CH2Cl2 (4×80 ml). The collected organic phases were dried over Na2SO4 and the solvent evaporated. The crude was dissolved in EtOH (63 ml), diaminomaleonitrile (678 mg, 6.28 mmol) and a catalytic amount of AcOH were added and the mixture stirred at 80° C. for 45 min. The precipitate was collected by filtration and washed with EtOH (464 mg). The filtered solution was evaporated and the crude purified by flash.
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step Two
Quantity
678 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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